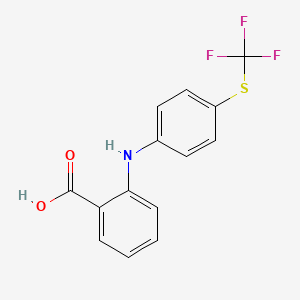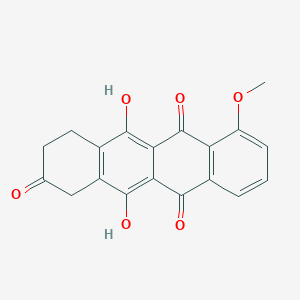
5,12-Dihydroxy-7-methoxy-3,4-dihydrotetracene-2,6,11(1H)-trione
描述
5,12-Dihydroxy-7-methoxy-3,4-dihydrotetracene-2,6,11(1H)-trione is a complex organic compound belonging to the tetracycline class of antibiotics. It is known for its potent antibacterial properties and is used in various scientific and medical applications.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, including the condensation of specific precursors under controlled conditions. The reaction typically involves the use of strong oxidizing agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 5,12-Dihydroxy-7-methoxy-3,4-dihydrotetracene-2,6,11(1H)-trione involves large-scale chemical reactions carried out in reactors. The process requires precise control of temperature, pressure, and pH to ensure the purity and yield of the final product.
化学反应分析
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed: The reactions can yield a range of products, including derivatives and analogs of the original compound, which may have different biological activities and properties.
科学研究应用
Chemistry: In chemistry, the compound is used as a reagent in organic synthesis and as a building block for the development of new chemical entities.
Biology: In biological research, it serves as a tool for studying bacterial resistance mechanisms and the mode of action of antibiotics.
Medicine: Medically, it is used as an antibiotic to treat bacterial infections, particularly those caused by gram-positive bacteria.
Industry: In the pharmaceutical industry, it is employed in the production of various antibacterial drugs and formulations.
作用机制
The compound exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the addition of amino acids to the growing peptide chain. This disruption of protein synthesis ultimately leads to bacterial cell death.
Molecular Targets and Pathways: The primary molecular target is the bacterial ribosome, specifically the 30S subunit. The compound interferes with the translation process, leading to the inhibition of bacterial growth and replication.
相似化合物的比较
Tetracycline
Doxycycline
Minocycline
Uniqueness: 5,12-Dihydroxy-7-methoxy-3,4-dihydrotetracene-2,6,11(1H)-trione is unique in its chemical structure and antibacterial spectrum. It has a higher potency and a broader range of activity compared to some other tetracycline antibiotics.
属性
IUPAC Name |
5,12-dihydroxy-7-methoxy-3,4-dihydro-1H-tetracene-2,6,11-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-25-12-4-2-3-10-13(12)19(24)15-14(17(10)22)18(23)11-7-8(20)5-6-9(11)16(15)21/h2-4,21,23H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQARVIPGFLHZQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(=O)CC4)C(=C3C2=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10536628 | |
| Record name | 5,12-Dihydroxy-7-methoxy-3,4-dihydrotetracene-2,6,11(1H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10536628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59325-97-2 | |
| Record name | 5,12-Dihydroxy-7-methoxy-3,4-dihydrotetracene-2,6,11(1H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10536628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


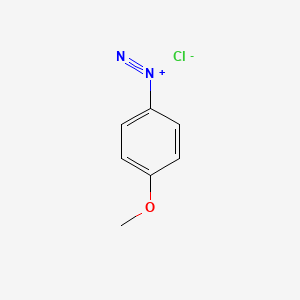
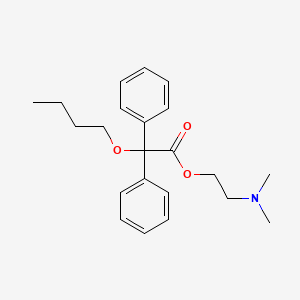
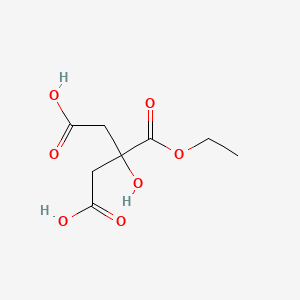
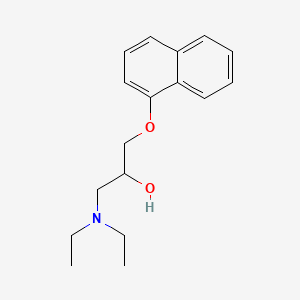
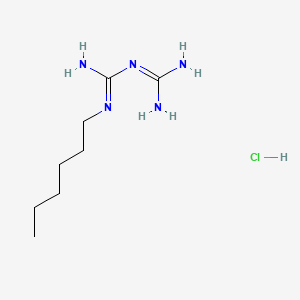
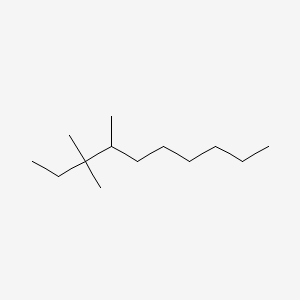
![Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3061097.png)
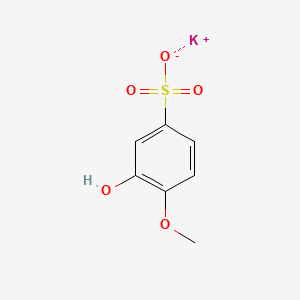
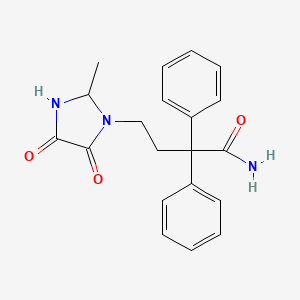
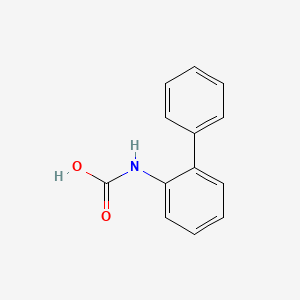
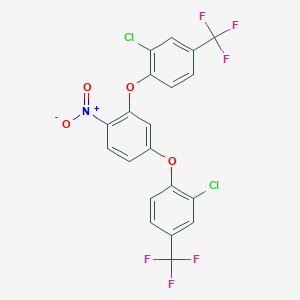
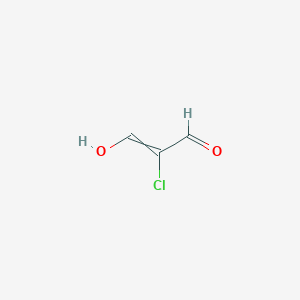
![2-Amino-3-[3-(2-amino-2-carboxyethyl)sulfanylpropylsulfanyl]propanoic acid](/img/structure/B3061105.png)
